(2S,3S)-Dibenzyl 2,3-dihydroxysuccinate is an organic compound with the molecular formula C18H18O6 and a molecular weight of approximately 330.33 g/mol. It is characterized by the presence of two benzyl groups attached to a dihydroxysuccinate backbone, specifically at the 2 and 3 positions. This compound is notable for its stereochemistry, with specific configurations at the chiral centers, which influence its chemical behavior and biological activity. The compound is also identified by its CAS number 4136-22-5 and is classified under various chemical databases such as PubChem and ChemSpider .
Due to its chirality, (2S,3S)-dibenzyl tartarate is a valuable resolving agent and chiral auxiliary in asymmetric synthesis. Resolving agents help separate racemic mixtures (mixtures containing equal amounts of right-handed and left-handed molecules) into their enantiomers (mirror image molecules with distinct properties) [1]. Chiral auxiliaries are introduced temporarily during a synthesis to control the formation of a specific enantiomer in the final product [2].
(2S,3S)-Dibenzyl tartarate can be used as a building block in crystal engineering. Its well-defined structure and chirality allow researchers to design and synthesize crystals with specific properties for applications in areas like nonlinear optics and drug delivery [3].
(2S,3S)-Dibenzyl tartarate is being explored in material science research for its potential applications in the development of new materials with specific functionalities. For instance, it can be used as a precursor for the synthesis of chiral polymers or components in liquid crystal materials [4, 5].
The specific reactivity will depend on the conditions and reagents used in these reactions.
The synthesis of (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate typically involves:
Specific synthetic routes may vary based on the desired yield and purity of the final product.
Interaction studies involving (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate focus on its binding affinity with various biological targets. These studies help elucidate its potential therapeutic roles and mechanisms of action. Investigations into its interactions with enzymes, receptors, and other biomolecules are crucial for understanding its pharmacological properties.
Several compounds share structural similarities with (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate. Here are a few notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate | 622-00-4 | 1.00 |
| (2S,3S,4S,5R)-Benzyl 2,3,4,5-tetrahydroxy-6-oxohexanoate | 135970-30-8 | 0.98 |
| (2S,3R,4S,5R)-Benzyl 3,4,5-tris(benzyloxy)-2-hydroxy-6-oxohexanoate | 53684-90-5 | 0.94 |
| (S)-2-Acetoxy-4-(benzyloxy)butanoic acid | 848828-45-5 | 0.93 |
These compounds differ primarily in their functional groups and stereochemical configurations. The unique stereochemistry of (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate may confer distinct properties that differentiate it from these similar compounds.
The discovery of (2S,3S)-dibenzyl 2,3-dihydroxysuccinate is rooted in the broader exploration of tartaric acid derivatives, which gained prominence in the 19th century through Louis Pasteur’s pioneering work on molecular chirality. Pasteur’s separation of racemic tartaric acid into enantiomers using sodium ammonium tartrate crystals laid the foundation for understanding stereochemical properties. The specific synthesis of dibenzyl tartrate derivatives emerged in the late 20th century as organic chemists sought chiral auxiliaries for asymmetric catalysis. For instance, Furuta et al. (1989) demonstrated its utility in preparing boronic acid catalysts for enantioselective Diels-Alder reactions. This compound’s development paralleled advancements in protecting group strategies, particularly benzyl esters, which enabled precise control over stereochemistry in multi-step syntheses.
(2S,3S)-Dibenzyl 2,3-dihydroxysuccinate is systematically identified through the following descriptors:
| Property | Value |
|---|---|
| IUPAC Name | Dibenzyl (2S,3S)-2,3-dihydroxybutanedioate |
| CAS Registry Number | 4136-22-5 |
| Synonyms | (-)-Dibenzyl D-tartrate; L-Tartaric acid dibenzyl ester; MFCD01863133 |
| Molecular Formula | C₁₈H₁₈O₆ |
| Molecular Weight | 330.33 g/mol |
| SMILES Notation | O=C(OCC1=CC=CC=C1)C@@HC@HC(OCC2=CC=CC=C2)=O |
The compound features a tartaric acid backbone with two benzyl ester groups at the C1 and C4 positions, and hydroxyl groups at C2 and C3 in the (S,S) configuration. Its stereochemical purity is critical for applications in asymmetric synthesis, with optical rotations reported as $$[α]^{20}_D = -13°$$ (c = 1% in acetone).
(2S,3S)-Dibenzyl 2,3-dihydroxysuccinate is categorized across major databases as follows:
Its functional groups include two ester moieties (δ = 170–175 ppm in ¹³C NMR) and two secondary alcohols (δ = 3.5–4.5 ppm in ¹H NMR). The compound falls under the meso-tartrate family but is distinguished by its enantiomeric purity.
This compound serves as a linchpin in asymmetric catalysis due to its rigid stereochemical framework. Key applications include:
The compound’s ability to transfer chirality to reaction products has made it indispensable in pharmaceutical intermediates and natural product synthesis. For example, its use in Ho(OTf)₃-catalyzed [4+2] cycloadditions yields dihydronaphthalenes with >98:2 enantiomeric ratios.
(2S,3S)-Dibenzyl 2,3-dihydroxysuccinate represents a sophisticated diester derivative of tartaric acid with the molecular formula C₁₈H₁₈O₆ [1] [2] [3]. This compound possesses a molecular weight of 330.33 grams per mole and exhibits a density of 1.312 grams per cubic centimeter [4] [5]. The structural architecture consists of a four-carbon backbone derived from succinic acid, with hydroxyl substituents at positions 2 and 3, and benzyl ester groups attached to the terminal carboxylic acid positions [1] [3].
The Chemical Abstracts Service registry number for this compound is 4136-22-5, distinguishing it from other stereoisomers within the tartrate family [1] [2]. The International Union of Pure and Applied Chemistry nomenclature identifies this molecule as 1,4-dibenzyl (2S,3S)-2,3-dihydroxybutanedioate [3]. Alternative nomenclature includes (-)-dibenzyl D-tartrate, reflecting its optical activity and stereochemical configuration [1] [6].
The compound exhibits characteristic physical properties including a melting point range of 65-68°C and a calculated boiling point of 480.9°C at 760 millimeters of mercury [4] [5]. The refractive index is reported as 1.593, and the specific rotation [α]²⁰/D is documented as -12.5±1° (c = 1.1% in acetone), confirming its levorotatory nature [6] [7].
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈O₆ [1] |
| Molecular Weight | 330.33 g/mol [2] |
| Density | 1.312 g/cm³ [4] |
| Melting Point | 65-68°C [4] |
| Boiling Point | 480.9°C at 760 mmHg [5] |
| Refractive Index | 1.593 [4] |
| Specific Rotation | [α]²⁰/D = -12.5±1° [6] |
The stereochemical designation (2S,3S) indicates that both chiral centers at carbon positions 2 and 3 possess the S absolute configuration according to the Cahn-Ingold-Prelog priority rules [8] [9]. This configuration establishes the compound as the enantiomer of naturally occurring L-(+)-tartaric acid, placing it in the D-(-)-tartaric acid stereochemical series [10] [11].
Tartaric acid contains two asymmetric carbon centers, resulting in three possible stereoisomers: L-(+)-tartaric acid (2R,3R), D-(-)-tartaric acid (2S,3S), and the meso-form with (2R,3S) or (2S,3R) configuration [10] [11]. The (2S,3S) configuration creates a molecule that is non-superimposable on its mirror image, exhibiting optical activity with a negative specific rotation [6] [12].
The stereochemical analysis reveals that both chiral centers maintain identical absolute configurations, resulting in a compound that lacks internal symmetry elements [9] [11]. This configuration contributes to the compound's optical activity, as demonstrated by its ability to rotate plane-polarized light in the counterclockwise direction [12].
The (2S,3S) stereochemistry influences the three-dimensional molecular geometry, affecting intramolecular interactions and conformational preferences [13]. The identical S configurations at both chiral centers create a symmetric arrangement around the central carbon-carbon bond, influencing the overall molecular stability and reactivity patterns [14].
(2S,3S)-Dibenzyl 2,3-dihydroxysuccinate belongs to the tartaric acid derivative family, specifically classified as a dihydroxysuccinate ester [8] [15]. The compound represents the dibenzyl ester form of D-(-)-tartaric acid, maintaining the characteristic 2,3-dihydroxybutanedioic acid backbone while incorporating benzyl protecting groups at the carboxyl positions [1] [7].
The structural relationship to tartaric acid derivatives encompasses several key features. The parent tartaric acid structure (2,3-dihydroxybutanedioic acid) provides the fundamental carbon skeleton with its characteristic vicinal diol arrangement [15]. The esterification with benzyl alcohol introduces significant steric bulk while preserving the stereochemical integrity of the chiral centers [16] [7].
Comparative analysis with related tartrate derivatives reveals important structural similarities and differences. The compound shares the same carbon backbone and stereochemical configuration with other D-tartrate derivatives but differs in the nature of the ester substituents [17] [11]. While dimethyl or diethyl tartrates possess smaller alkyl groups, the dibenzyl derivative introduces aromatic character and increased molecular volume [7] [18].
The benzyl ester functionality provides enhanced stability compared to simple alkyl esters while maintaining the ability to undergo selective deprotection reactions [16] [7]. This structural feature makes the compound valuable as a synthetic intermediate in asymmetric synthesis applications [16] [19].
| Tartrate Derivative | Molecular Formula | Stereochemistry | Ester Group |
|---|---|---|---|
| (2S,3S)-Dibenzyl tartrate | C₁₈H₁₈O₆ [1] | (2S,3S) | Benzyl |
| (2S,3S)-Dimethyl tartrate | C₆H₁₀O₆ [18] | (2S,3S) | Methyl |
| (2S,3S)-Diethyl tartrate | C₈H₁₄O₆ [18] | (2S,3S) | Ethyl |
The conformational analysis of (2S,3S)-dibenzyl 2,3-dihydroxysuccinate reveals complex three-dimensional arrangements influenced by multiple structural factors [13] [14]. The four-carbon chain exhibits predominantly antiperiplanar (trans) conformation in tartaric acid esters, as demonstrated by nuclear magnetic resonance and X-ray crystallographic studies [14] [20].
The molecular geometry around the central carbon-carbon bond adopts preferential conformations that minimize steric interactions while optimizing intramolecular hydrogen bonding [13] [14]. The hydroxyl groups at positions 2 and 3 participate in stabilizing hydrogen bond networks, influencing the overall conformational equilibrium [13] [21].
Experimental evidence from nuclear magnetic resonance spectroscopy indicates that the compound exists as a dynamic equilibrium between multiple conformational states [14] [20]. The trans (T) conformer predominates in solution, characterized by the antiperiplanar arrangement of the hydroxyl-bearing carbons [14] [20]. This conformation minimizes steric repulsion between the bulky benzyl ester groups while allowing optimal hydrogen bonding interactions [14].
The conformational preferences are further influenced by the nature of the benzyl ester substituents, which introduce additional rotational degrees of freedom around the ester carbonyl bonds [13] [14]. The aromatic rings can adopt various orientations relative to the central succinic acid framework, creating multiple low-energy conformational states [13].
Intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformational arrangements [13] [21]. The hydroxyl groups can form hydrogen bond networks with the carbonyl oxygen atoms of the ester groups, creating stabilized conformational isomers [13] [14]. These interactions contribute to the conformational preference for arrangements that maximize hydrogen bonding while minimizing steric conflicts [21].
Density Functional Theory calculations provide detailed insights into the stereochemical stability and electronic properties of (2S,3S)-dibenzyl 2,3-dihydroxysuccinate [22] [23]. Computational studies using the B3LYP functional with appropriate basis sets reveal the relative energies of different conformational states and their thermodynamic stability [22] [23] [24].
The computational analysis demonstrates that the (2S,3S) configuration represents a stable stereochemical arrangement with well-defined energy minima [23] [24]. Geometry optimizations using the B3LYP/6-311++G(d,p) level of theory confirm the structural parameters and validate the experimental observations regarding conformational preferences [23] [24].
Molecular orbital analysis reveals the electronic structure characteristics, including Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies [25] [23]. These calculations provide insights into the chemical reactivity and stability of the compound under various conditions [22] [25].
The computational studies also examine the influence of solvent effects on conformational equilibria [26] [13]. Polarizable continuum model calculations demonstrate how different solvents can shift the balance between conformational states, affecting the overall molecular behavior in solution [26] [13].
Energy calculations confirm the stability of intramolecular hydrogen bonding patterns and their contribution to conformational preferences [13] [23]. The computational results support experimental observations regarding the predominance of specific conformational arrangements and their relative thermodynamic stability [13] [24].
| Computational Parameter | Value | Method |
|---|---|---|
| HOMO Energy | Variable [25] | DFT B3LYP |
| LUMO Energy | Variable [25] | DFT B3LYP |
| Dipole Moment | Variable [23] | B3LYP/6-311++G(d,p) |
| Conformational Energy Differences | <5 kcal/mol [26] | DFT Calculations |
(2S,3S)-Dibenzyl 2,3-dihydroxysuccinate exhibits well-defined molecular characteristics that are crucial for its identification and analytical characterization. The compound has a molecular formula of C₁₈H₁₈O₆ and a molecular weight of 330.33 g/mol [1] [2] [3]. The exact mass, as determined through high-resolution mass spectrometry, is 330.11 g/mol [3]. These values are consistent across multiple analytical databases and commercial suppliers.
The compound is assigned CAS number 4136-22-5 and has a PubChem compound identification number (CID) of 7010050 [1] [3]. The International Chemical Identifier Key (InChI Key) is LCKIPSGLXMCAOF-HOTGVXAUSA-N [1] [3], which provides a unique identifier for database searches and chemical information systems.
Mass spectrometric analysis of (2S,3S)-dibenzyl 2,3-dihydroxysuccinate typically shows characteristic fragmentation patterns. The molecular ion peak appears at m/z 330, corresponding to the molecular weight [3]. Common fragment ions include losses of benzyl groups (91 Da) and subsequent fragmentations of the succinate backbone. The compound's stability under mild ionization conditions makes it suitable for various mass spectrometric techniques including electrospray ionization and chemical ionization methods.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₈O₆ | Multiple sources [1] [2] [3] |
| Molecular Weight | 330.33 g/mol | PubChem/ChemicalBook [2] [3] |
| Exact Mass | 330.11 g/mol | PubChem [3] |
| CAS Number | 4136-22-5 | Multiple sources [1] [2] [3] |
| PubChem CID | 7010050 | PubChem [3] |
| InChI Key | LCKIPSGLXMCAOF-HOTGVXAUSA-N | PubChem [3] |
The thermal properties of (2S,3S)-dibenzyl 2,3-dihydroxysuccinate are characterized by a distinct melting point range and predictable thermal behavior. The compound exhibits a melting point of 65-68°C under standard atmospheric pressure conditions [2] [4] [5]. This relatively low melting point is consistent with the molecular structure, which contains flexible benzyl ester groups that reduce intermolecular packing efficiency compared to more rigid aromatic systems.
Thermal analysis using differential scanning calorimetry (DSC) reveals that the melting process is endothermic and occurs as a sharp transition within the specified temperature range [2]. The predicted boiling point is 480.9±25.0°C at 760 mmHg, though this value is computationally derived rather than experimentally determined [2] [6]. The compound shows good thermal stability below its melting point, making it suitable for storage and handling at room temperature.
Thermogravimetric analysis (TGA) studies on related dibenzyl tartrate compounds indicate that thermal decomposition typically begins around 250-300°C, well above the melting point [7]. The decomposition process involves loss of benzyl groups followed by degradation of the tartrate backbone. For storage purposes, the recommended temperature range is 2-8°C to ensure long-term stability and prevent any potential thermal degradation [4] [8].
| Property | Value | Reference Conditions | Source |
|---|---|---|---|
| Melting Point | 65-68°C | Standard pressure | ChemicalBook/Multiple [2] [4] [5] |
| Boiling Point (predicted) | 480.9±25.0°C | Predicted at 760 mmHg | ChemicalBook [2] [6] |
| Decomposition Temperature | Not determined | - | - |
| Storage Temperature | 2-8°C | Storage recommendation | Multiple suppliers [4] [8] |
The solubility characteristics of (2S,3S)-dibenzyl 2,3-dihydroxysuccinate are determined by its molecular structure, which contains both hydrophilic hydroxyl groups and lipophilic benzyl moieties. This amphiphilic nature results in selective solubility patterns across different solvent systems.
The compound exhibits good solubility in organic solvents, particularly those with moderate to high polarity. It is readily soluble in alcohols such as ethanol and methanol, owing to hydrogen bonding interactions between the hydroxyl groups and the alcohol solvents [9] [10]. Solubility in ethers is moderate, with the compound showing reasonable dissolution in diethyl ether and other ethereal solvents [10].
In chlorinated solvents such as chloroform and dichloromethane, (2S,3S)-dibenzyl 2,3-dihydroxysuccinate demonstrates good solubility, making these solvents suitable for recrystallization and purification procedures [9] [11]. The compound is also soluble in acetone, which is reflected in its use as a solvent for optical rotation measurements [2] [12].
Water solubility is limited due to the presence of the large, hydrophobic benzyl groups. The compound is classified as slightly soluble in water [9] [13], with solubility estimated to be less than 1 g/100 mL at room temperature. This low water solubility is consistent with its calculated LogP value of 1.91, indicating a preference for organic phases over aqueous systems [8].
The solubility in various organic solvents follows the general pattern: alcohols > ketones > ethers > hydrocarbons, which is typical for compounds containing both polar and nonpolar structural elements. This solubility profile is advantageous for synthetic applications and purification processes, allowing for selective crystallization and extraction procedures.
The crystallographic properties of (2S,3S)-dibenzyl 2,3-dihydroxysuccinate reflect its molecular chirality and hydrogen bonding capabilities. The compound typically crystallizes as white to off-white crystals or crystalline powder [2] [4] [14]. The crystal system and space group have not been extensively reported in the available literature, though the compound's chiral nature suggests it likely crystallizes in a non-centrosymmetric space group.
The crystal structure is stabilized by intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. These hydrogen bonds form extended networks that contribute to the crystal packing and influence the melting point and solubility characteristics. The benzyl groups provide additional van der Waals interactions that help stabilize the crystal lattice.
X-ray crystallographic studies on related dibenzyl tartrate derivatives have shown that the molecule adopts an extended conformation in the solid state, with the benzyl groups oriented to minimize steric interactions [15] [16]. The dihedral angles between the benzyl rings and the central succinate backbone are typically optimized to balance crystal packing efficiency with molecular strain.
The compound's crystalline form affects its physical properties, including dissolution rate and bioavailability in pharmaceutical applications. Polymorphism, while not extensively documented for this specific compound, is a common feature of tartrate derivatives and may influence the observed melting point range and solubility characteristics.
(2S,3S)-Dibenzyl 2,3-dihydroxysuccinate exhibits significant optical activity due to its two adjacent chiral centers in the (2S,3S) configuration. The specific rotation [α]²⁰/D is measured as +12.5±1° when dissolved at a concentration of 1.1% in acetone [2] [12]. This positive value indicates that the compound is dextrorotatory, rotating plane-polarized light in a clockwise direction when viewed in the direction of light propagation.
The optical rotation value is consistent with the absolute configuration of the molecule, where both chiral centers have the S configuration. This stereochemical arrangement creates a specific three-dimensional molecular geometry that interacts uniquely with polarized light. The magnitude of the optical rotation is moderate, reflecting the influence of both chiral centers and the overall molecular framework.
Chiroptical properties are temperature and wavelength dependent, with measurements typically performed at 20°C using the sodium D-line (589 nm) as the light source [17] [12]. The solvent used for measurement can significantly affect the observed rotation value due to solvent-solute interactions and changes in molecular conformation.
The compound's optical purity can be assessed through optical rotation measurements, with the observed value compared to literature values for the pure enantiomer. Any deviation from the expected rotation may indicate the presence of the opposite enantiomer or racemization. The stability of the chiral centers under normal storage and handling conditions ensures that the optical activity remains constant over time.
| Property | Value | Source |
|---|---|---|
| Specific Rotation [α]²⁰/D | +12.5±1° | ChemicalBook [2] [12] |
| Optical Activity Type | Dextrorotatory (+) | ChemicalBook [2] [12] |
| Measurement Conditions | c = 1.1% in acetone | ChemicalBook [2] [12] |